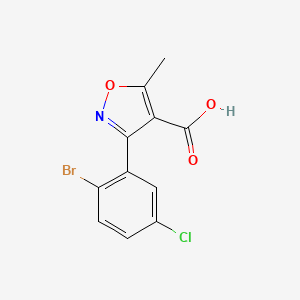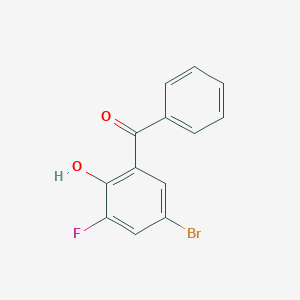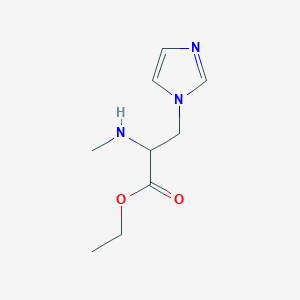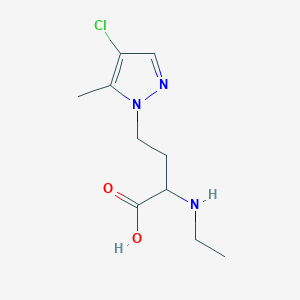
(2-Chlorocyclohexyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorocyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a chlorine atom at the second position and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorocyclohexyl)methanamine typically involves the chlorination of cyclohexylmethanamine. One common method is the reaction of cyclohexylmethanamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
For industrial-scale production, a continuous hydrogenation process can be employed. This involves the use of benzene methanamine as a starting material, which is hydrogenated in the presence of a ruthenium catalyst in a fixed-bed reactor. The reaction conditions typically include temperatures ranging from 80 to 120°C and pressures between 1 to 5 MPa .
化学反応の分析
Types of Reactions
(2-Chlorocyclohexyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form cyclohexylmethanamine.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Cyclohexanol derivatives.
Oxidation: Nitroso or nitro compounds.
Reduction: Cyclohexylmethanamine.
科学的研究の応用
(2-Chlorocyclohexyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Chlorocyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and amine group play crucial roles in its binding affinity and reactivity. The compound can act as a nucleophile, participating in various biochemical pathways and influencing cellular processes.
類似化合物との比較
Similar Compounds
Cyclohexylmethanamine: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
Hexamethylenetetramine: A heterocyclic compound with a different structure and applications.
Methenamine: Used as a urinary antiseptic, with a different mechanism of action and therapeutic use.
Uniqueness
(2-Chlorocyclohexyl)methanamine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in organic synthesis and medicinal chemistry. The chlorine substitution allows for selective reactions that are not possible with unsubstituted cyclohexylmethanamine.
特性
分子式 |
C7H14ClN |
|---|---|
分子量 |
147.64 g/mol |
IUPAC名 |
(2-chlorocyclohexyl)methanamine |
InChI |
InChI=1S/C7H14ClN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2 |
InChIキー |
ODIQIEADGNMRQQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


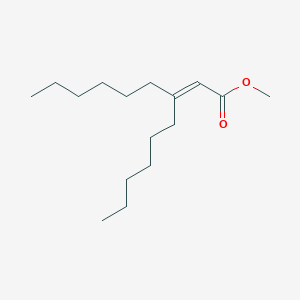
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
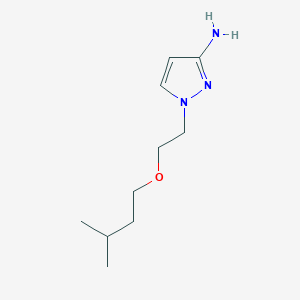
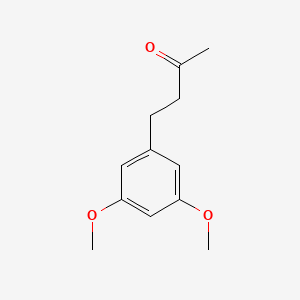
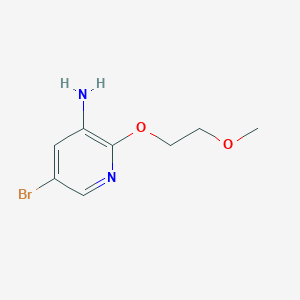
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
